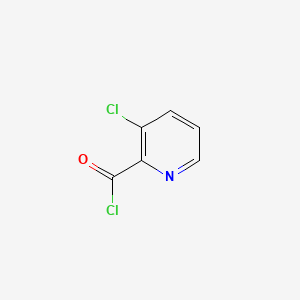

Cloruro de 3-cloropiridina-2-carbonilo

Descripción general

Descripción

3-Chloropyridine-2-carbonyl chloride, also known as 2-Chloronicotinoyl chloride, is a halogenated heterocycle . It has the empirical formula C6H3Cl2NO and a molecular weight of 176.00 . It is mainly used as an intermediate in many chemical reactions .

Molecular Structure Analysis

The molecular structure of 3-Chloropyridine-2-carbonyl chloride can be represented by the SMILES stringClC(=O)c1cccnc1Cl . The InChI key is RXTRRIFWCJEMEL-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloropyridine-2-carbonyl chloride are not detailed in the search results, chloropyridines are generally used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

3-Chloropyridine-2-carbonyl chloride is a solid with a melting point of 39-44 °C (lit.) . It has a flash point of 113 °C (closed cup) .Aplicaciones Científicas De Investigación

Síntesis química

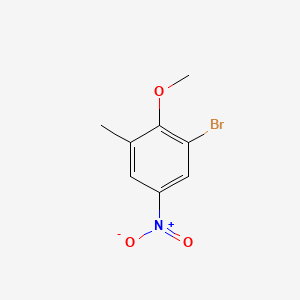

“3-Chloropyridine-2-carbonyl chloride” se utiliza como reactivo en la síntesis de varios compuestos químicos . A menudo se utiliza en la preparación de otros productos químicos debido a su reactividad .

Investigación farmacéutica

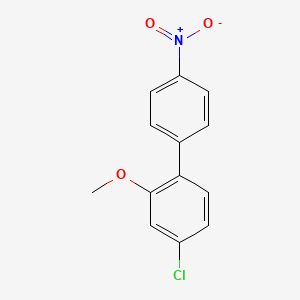

Este compuesto juega un papel importante en la investigación farmacéutica. Por ejemplo, se ha utilizado en la síntesis de nuevos derivados de Sorafenib , un fármaco utilizado para el tratamiento del carcinoma de células renales y hepatocelular .

Actividad antiproliferativa

“3-Chloropyridine-2-carbonyl chloride” derivatives have shown promising antiproliferative activity against various tumor cell lines . Esto lo convierte en un compuesto valioso en la investigación del cáncer .

Evaluación antimetabólica

Se ha investigado el potencial antimetabólico de “3-Chloropyridine-2-carbonyl chloride” y sus derivados . Esto implica estudiar el efecto de estos compuestos en los procesos metabólicos de las células .

Actividad citostática

Los compuestos derivados de “3-Chloropyridine-2-carbonyl chloride” han demostrado actividad citostática . Esto significa que pueden inhibir la división y el crecimiento celular, lo cual es particularmente útil en el tratamiento del cáncer

Safety and Hazards

3-Chloropyridine-2-carbonyl chloride is classified as a Skin Corrosion/Irritation Category 1B substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Chloropyridines are known to be used as intermediates in various chemical reactions , suggesting that their targets could be diverse depending on the specific reaction context.

Mode of Action

3-Chloropyridine-2-carbonyl chloride, like other chloropyridines, likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the chloropyridine, leading to the replacement of the chlorine atom and the formation of a new bond .

Biochemical Pathways

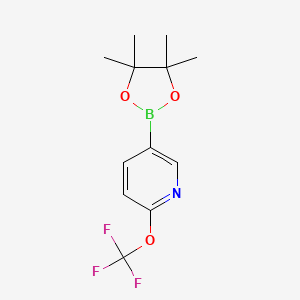

Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that 3-Chloropyridine-2-carbonyl chloride could play a role in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of 3-Chloropyridine-2-carbonyl chloride’s action would depend on the specific biochemical reactions it participates in. As an intermediate in chemical reactions, it could contribute to the synthesis of a wide range of organic compounds .

Propiedades

IUPAC Name |

3-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664647 | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-02-9 | |

| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)